Aplodan

Cardiology Antiarrhythmic agents Ischemic heart disease

Aplodan (creatinol-O-phosphate) is not a generic performance supplement—it is a clinically-validated, phosphorylated creatine analog engineered for cardiac pathophysiology research. Unlike phosphocreatine or creatine monohydrate, Aplodan uniquely combines anti-ischemic and antiarrhythmic activity with direct cell membrane protection, supported by human trials showing 50-100% VPB reduction in 85% of patients. For ventricular premature beat models, myocardial ischemia studies, or cell membrane integrity assays, this is the only validated tool. Opt for the magnesium salt form for necrosis studies. Procure with confidence—your research demands this precise molecular profile.

Molecular Formula C4H12N3O4P
Molecular Weight 197.13 g/mol
CAS No. 6903-79-3
Cat. No. B1669603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplodan
CAS6903-79-3
SynonymsAplodan
creatinol phosphate
creatinol phosphate, magnesium salt (2:1)
creatinol-O-phosphate
creatinolfosfat
N-(2-hydroxyethyl)-N-methylguanidine dihydrogen phosphate
Molecular FormulaC4H12N3O4P
Molecular Weight197.13 g/mol
Structural Identifiers
SMILESCN(CCOP(=O)(O)O)C(=N)N
InChIInChI=1S/C4H12N3O4P/c1-7(4(5)6)2-3-11-12(8,9)10/h2-3H2,1H3,(H3,5,6)(H2,8,9,10)
InChIKeyFOIPWTMKYXWFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aplodan (Creatinol-O-Phosphate, CAS 6903-79-3): Clinical-Grade Cardioprotective Agent for Ischemic and Arrhythmic Research


Aplodan (creatinol-O-phosphate, COP) is a synthetic, phosphorylated creatine analog historically developed as a cardiac preparation, bearing the IUPAC name 2-[carbamimidoyl(methyl)amino]ethyl dihydrogen phosphate [1]. Unlike its structural analogs, it exhibits a dual capacity for anti-ischemic and antiarrhythmic activity alongside direct cell membrane protection . This distinct profile, validated in human clinical trials for ischemic heart disease with persistent ventricular premature beats (VPB), positions Aplodan as a specialized research tool for cardiac pathophysiology studies rather than a generic performance supplement [2].

Why Aplodan Cannot Be Interchanged with Phosphocreatine or Common Creatine Analogs


Generic substitution of Aplodan (creatinol-O-phosphate) with seemingly related compounds like phosphocreatine or creatine monohydrate is scientifically unsound due to fundamental differences in molecular structure, mechanism of action, and clinical application. Aplodan is not a direct high-energy phosphate donor like phosphocreatine, nor does it serve as a creatine precursor [1]. Instead, its phosphate group is attached to a distinct segment of the creatine molecule, conferring unique membrane-stabilizing and antiarrhythmic properties not shared by other creatine analogs [2]. This distinction is crucial, as Aplodan was developed and clinically validated for a specific cardiac indication—reducing ventricular premature beats in ischemic heart disease—whereas phosphocreatine and creatine monohydrate are primarily implicated in energy metabolism and have no established clinical antiarrhythmic efficacy in the same context [3].

Quantitative Differentiation of Aplodan (Creatinol-O-Phosphate): Head-to-Head Clinical and Preclinical Data


Clinical Antiarrhythmic Efficacy: Aplodan vs. Placebo in Ischemic Heart Disease with VPB

In a double-blind clinical trial of 40 volunteers with ischemic heart disease and persistent ventricular premature beats (VPB), Aplodan (creatinol-O-phosphate, COP) was compared directly to a placebo (solvent of COP). The study quantified the reduction in VPB frequency [1].

Cardiology Antiarrhythmic agents Ischemic heart disease

Reduction in Serum Cardiac Enzymes Post-Myocardial Infarction: Aplodan vs. Control (GIK Therapy Alone)

In a controlled clinical trial with 46 patients suffering from acute myocardial infarction, Aplodan (creatinol-O-phosphate, COP) was evaluated as an adjunct to standard glucose-insulin-potassium (GIK) therapy. The addition of Aplodan led to a significantly greater decrease in six key serum enzymes compared to GIK therapy alone, indicating reduced myocardial cellular damage [1].

Cardiology Myocardial infarction Biomarkers

Attenuation of Isoprenaline-Induced Myocardial Necrosis: Aplodan vs. Untreated Control in Rat Model

Aplodan (creatinol-O-phosphate, COP) was assessed for its ability to prevent cardionecrosis induced by the beta-adrenergic agonist isoprenaline in rats. Pretreatment with Aplodan led to a significant reduction in the resulting myocardial lesions and associated ionic disturbances [1].

Cardioprotection In vivo pharmacology Myocardial necrosis

Superiority of Magnesium Salt Form in Reducing Cellular Necrosis: Aplodan (Mg Salt) vs. Aplodan (Na Salt)

A patent analysis reveals a critical distinction within the Aplodan compound family: the magnesium salt of creatinol-O-phosphate demonstrates superior efficacy in reducing necrotized cells compared to the corresponding sodium salt [1].

Pharmaceutical salts Cardioprotection Necrosis

Functional Distinction from Phosphocreatine: Aplodan Does Not Act as a Direct Energy Reserve

Despite a similar name, Aplodan (creatinol-O-phosphate) is mechanistically distinct from phosphocreatine, the high-energy phosphate reserve in muscle. This is a crucial differentiation for experimental design [1].

Mechanism of action Creatine analogs Phosphocreatine

In Vitro Antiviral Activity Against SARS-CoV-2: Aplodan Shows Modest but Multi-Mechanistic Inhibition

Recent in vitro data indicate that Aplodan exhibits antiviral activity against SARS-CoV-2, with quantifiable effects on viral-induced cytotoxicity and protease inhibition, though efficacy is modest .

Antiviral research SARS-CoV-2 Enzyme inhibition

Recommended Research Applications for Aplodan (Creatinol-O-Phosphate) Based on Quantitative Evidence


Research on Ventricular Arrhythmias in Ischemic Heart Disease

Aplodan is optimally employed as a positive control or test article in pre-clinical or clinical models investigating ventricular premature beats (VPB) arising from myocardial ischemia. Its use is directly supported by human clinical trial data showing a 50-100% reduction in VPB in 85% of patients [1]. This application is highly specific and should not be substituted with other creatine analogs.

Studies on Acute Myocardial Infarction and Myocardial Salvage

In rodent models of catecholamine-induced cardiac stress (e.g., isoprenaline model) or in clinical studies of acute MI, Aplodan serves as a potent cardioprotective agent. Its efficacy is evidenced by a 33-49% greater reduction in serum cardiac enzymes post-MI in humans when added to standard therapy [2], and by a significant attenuation of myocardial necrosis in rats pretreated with 200 mg/kg [3].

Investigations of Cell Membrane Stabilization and Protection

For mechanistic studies focusing on preservation of cell membrane integrity under metabolic or oxidative stress, Aplodan is a well-characterized tool. Its protective action on the cell membrane is a primary mechanism, distinct from the energy-buffering role of phosphocreatine [4]. Researchers should ensure they procure the magnesium salt form for studies targeting necrosis reduction, as it has been shown to be more effective than the sodium salt [5].

Exploratory Antiviral Research Against Coronaviruses

In vitro studies demonstrate Aplodan's ability to modestly inhibit SARS-CoV-2-induced cytotoxicity (14.56% in Caco-2 cells at 10 µM) and inhibit viral protease activity (30.77% inhibition of 3CL-Pro at 20 µM) . While not a primary indication, Aplodan can serve as a starting scaffold or a multi-target control in academic labs investigating host-directed antiviral mechanisms or novel combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aplodan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.